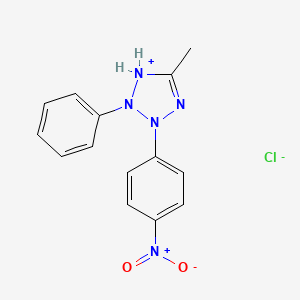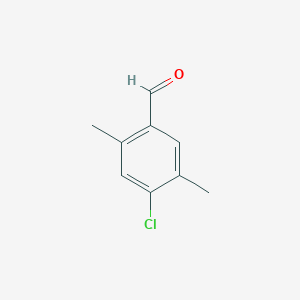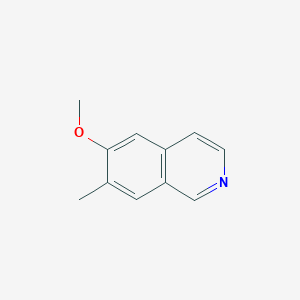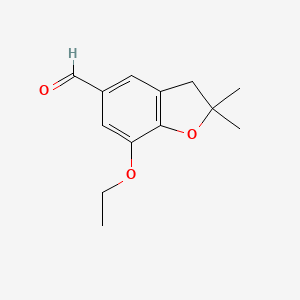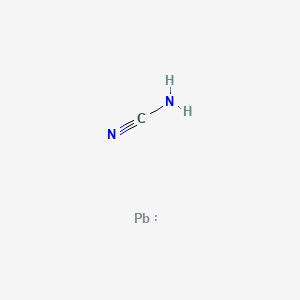
Lead cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers.
Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical.
Cyanamide is a nitrile that is hydrogen cyanide in which the hydrogen has been replaced by an amino group. It has a role as an EC 1.2.1.3 [aldehyde dehydrogenase (NAD(+))] inhibitor. It is a nitrile and a one-carbon compound. It is a conjugate acid of a cyanamide(2-).
Calcium cyanamide is used as a fertilizer, pesticide, and in the manufacture of other chemicals. It is irritating to the eyes, skin, and respiratory tract in humans. Acute (short-term) inhalation exposure may cause gastritis,rhinitis, pharyngitis, laryngitis, and tracheobronchitis. Acute oral exposure may cause a vasomotor reaction, resulting in intense flushing of the face, upper body, and arms. Tachycardia and hypotension have also been observed in humans following acute oral exposure. Chronic (long-term) occupational exposure has been reported to cause chronic rhinitis with perforation of the nasal septum in workers. EPA has not classified calcium cyanamide with respect to potential carcinogenicity.
Cyanamide is an organic compound with the formula CN2H2. This white solid is widely used in agriculture and the production of pharmaceuticals and other organic compounds. It is also used as an alcohol deterrent drug in Canada, Europe and Japan. The molecule features a nitrile group attached to an amino group. Although it is similar in structure to hydrogen cyanide, it is not as toxic. Derivatives of this compound are also referred to as cyanamides, the most common being calcium cyanamide (CaCN2). Calcium cyanamide or CaCN2 is a calcium compound used as fertilizer, first synthesized in 1898 by Adolph Frank and Nikodem Caro (Frank-Caro process). It is formed when calcium carbide reacts with nitrogen. It is commercially known as Nitrolime. In enzymology, a cyanamide hydratase is an enzyme that catalyzes the chemical reaction.
A cyanide compound which has been used as a fertilizer, defoliant and in many manufacturing processes. It often occurs as the calcium salt, sometimes also referred to as cyanamide. The citrated calcium salt is used in the treatment of alcoholism.
Mechanism of Action
... CYANAMIDE MAY REACT WITH SULFUR GROUPS OF GLUTATHIONE & THUS INFLUENCES CATALYTIC OXIDN-REDN PROCESSES.
Oral administration of 7.0 mg/kg calcium carbimide to the rat produced differential inhibition of hepatic aldehyde dehydrogenase (ALDH) isozymes, as indicated by the time-course profiles of enzyme activity. The low-Km mitochondrial ALDH was most susceptible to inhibition following calcium carbimide administration, with complete inhibition occurring at 0.5 hr and return to control activity at 96 hr. The low-Km cytosolic and high-Km mitochondrial, cytosolic, and microsomal ALDH isozymes were inhibited to a lesser degree and (or) for a shorter duration compared with the mitochondrial low-Km enzyme. The time course of carbimide, the hydrolytic product of calcium carbimide, was determined in plasma following oral administration of 7.0 mg/kg calcium carbimide to the rat. The maximum plasma carbimide concentration (102 ng/mL) occurred at 1 hr and the apparent elimination half-life in plasma was 1.5 hr. Carbimide was not measurable in the liver during the 6.5 hr time interval when carbimide was present in the plasma. There were negative, linear correlations between plasma carbimide concentration and hepatic low-Km mitochondrial, low-Km cytosolic, and high-Km microsomal ALDH activities. In vitro studies demonstrated that carbimide, at concentrations obtained in plasma following oral calcium carbimide administration, produced only 19% inhibition of low-Km mitochondrial ALDH and no inhibition of low-Km cytosolic and high-Km microsomal ALDH isozymes. These data demonstrate that carbimide, itself, is not primarily responsible for hepatic ALDH inhibition in vivo following oral calcium carbimide administration. It would appear that carbimide must undergo metabolic conversion in vivo to inhibit hepatic ALDH enzymes, which is supported by the observation of no measurable carbimide in the liver when ALDH was maximally inhibited following oral calcium carbimide administration.
properties
CAS RN |
20890-10-2 |
|---|---|
Molecular Formula |
CH2N2Pb+2 |
Molecular Weight |
249 g/mol |
IUPAC Name |
cyanamide;lead(2+) |
InChI |
InChI=1S/CH2N2.Pb/c2-1-3;/h2H2;/q;+2 |
InChI Key |
HBROYSQCJFVOHF-UHFFFAOYSA-N |
impurities |
... Contaminants /other than calcium carbide/ are carbon, Ca(OH)2, CaO, and CaCO3. Dicyandiamide ... /is/ the main impurity in cyanamide. Cyanamide, especially in solution, always contains the dimer. |
SMILES |
C(#N)N.[Pb] |
Canonical SMILES |
C(#N)N.[Pb+2] |
boiling_point |
Sublimes >2102 °F (NTP, 1992) 500 °F at 760 mmHg (Decomposes) (NIOSH, 2024) 140 °C at 19 mm Hg Boiling point at 19 mm Hg is 140 °C at 0.067kPa: 83 °C sublimes 500 °F (decomposes) Sublimes 500 °F (Decomposes) |
Color/Form |
Pure calcium cyanamide occurs as glistening, hexagonal crystals belonging to the rhombohedral system Colorless crystals or powder White crystals Orthorhombic, elongated, six-sided tablets from dimethyl phthalate Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals. Deliquescent crystals Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution. |
density |
2.29 at 68 °F (NTP, 1992) - Denser than water; will sink 1.28 (NIOSH, 2024) - Denser than water; will sink 2.29 at 20 °C/4 °C 1.282 g/cu cm at 20 °C Relative density (water = 1): 1.28 2.3 g/cm³ 2.29 1.28 |
flash_point |
286 °F (NIOSH, 2024) 286 °F; 141 °C (closed cup) 141 °C 286 °F |
melting_point |
2372 °F (NTP, 1992) 113 °F (NIOSH, 2024) Approximately 1340 °C 45-46 °C 44 °C 2372 °F 113 °F 2444 °F |
Other CAS RN |
20837-86-9 20890-10-2 35112-70-0 |
physical_description |
Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers. Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical. Liquid Colorless, gray, or black crystals or powder (fertilizer); Note: Commercial grades may contain calcium carbide; [NIOSH] Deliquescent, crystalline solid; [CHEMINFO] COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS. COLOURLESS CRYSTALS. Colorless, gray, or black crystals or powder. Crystalline solid. Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Related CAS |
25300-84-9 156-62-7 (calcium salt (1:1)) |
solubility |
Decomposes (NTP, 1992) 78 % at 59 °F (NIOSH, 2024) Insoluble in organic solvents Essentially insoluble in water (decomposes) In butanol 28.8; ethyl acetate 42.4, methyl ethyl ketone 50.5 (all g/100 g at 20 °C); sol in phenols, amines, ethers, ketones; very sparingly soluble in benzene, halogenated hydrocarbons; practically insoluble in cyclohexane. Slightly soluble in carbon disulfide Cyanamide is completely soluble in water at 43 °C and has a minimum solubility at -15 °C; highly soluble in polar organic solvents, such as alcohols, ethers, esters, nitriles and amides, but less soluble in nonpolar solvents like saturated, halogenated, or aromatic hydrocarbons. Ketones are not recommended as solvents for cyanamide, because they tend to react under certain circumstances. In chloroform 2.4 g/kg, 20 °C For more Solubility (Complete) data for Cyanamide (7 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: 85 Solubility in water: reaction Insoluble (59 °F): 78% |
vapor_density |
1.45 (Air = 1) |
vapor_pressure |
0 mmHg (approx) (NIOSH, 2024) 3.75X10-3 mm Hg at 20 °C Vapor pressure, Pa at 20 °C: 0.5 0 mmHg (approx) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



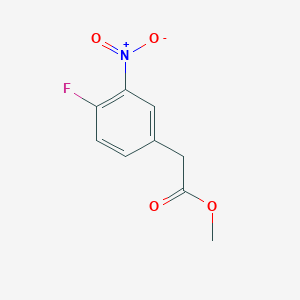
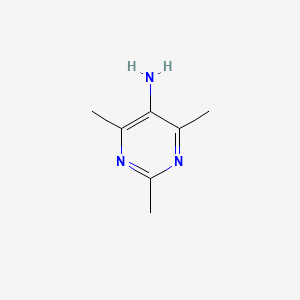

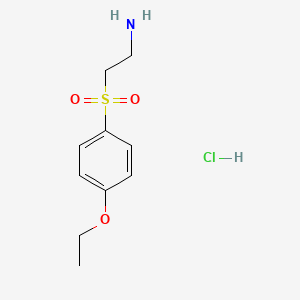
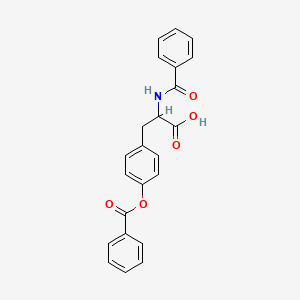
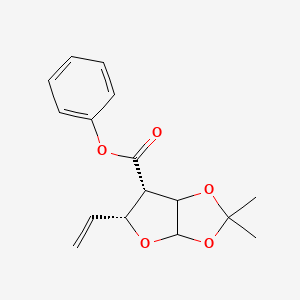
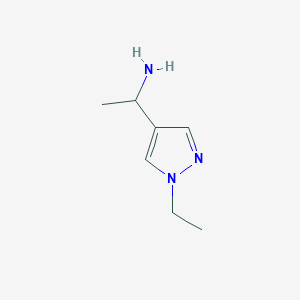
![[5-(3-Methylphenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1647780.png)
